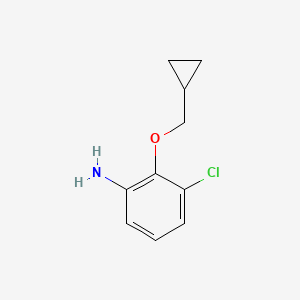

3-Chloro-2-(cyclopropylmethoxy)aniline

Description

3-Chloro-2-(cyclopropylmethoxy)aniline is a synthetic compound belonging to the class of phenylamines It is known for its unique chemical structure, which includes a chloro group, a cyclopropylmethoxy group, and a phenylamine moiety

Properties

IUPAC Name |

3-chloro-2-(cyclopropylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHROAQWYJVDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopropylmethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with cyclopropylmethanol under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(cyclopropylmethoxy)aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques like flow chemistry and process optimization can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)aniline has a wide range of applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to increased levels of GABA, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-hydroxypropyl methacrylate: Shares the chloro and hydroxypropyl groups but differs in the overall structure and reactivity.

3-Chloro-2-methyl-1-propene: Similar in having a chloro group but differs in the presence of a methyl group and its reactivity with radicals.

Uniqueness

3-Chloro-2-(cyclopropylmethoxy)aniline is unique due to its combination of a cyclopropylmethoxy group and a phenylamine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit GABA transaminase sets it apart from other similar compounds.

Biological Activity

3-Chloro-2-(cyclopropylmethoxy)aniline is a synthetic compound categorized under phenylamines, notable for its unique structural features, which include a chloro group and a cyclopropylmethoxy group. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.

- Chemical Formula : C10H12ClN

- Molecular Weight : 195.66 g/mol

- CAS Number : 1019515-41-3

The primary biological activity of 3-Chloro-2-(cyclopropylmethoxy)aniline is attributed to its role as an inhibitor of gamma-aminobutyric acid (GABA) transaminase. This enzyme is crucial for the metabolism of GABA, a neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. By inhibiting this enzyme, the compound increases GABA levels, which can lead to various physiological effects, including anxiolytic and anticonvulsant properties.

Enzyme Inhibition

Research indicates that 3-Chloro-2-(cyclopropylmethoxy)aniline exhibits inhibitory effects on GABA transaminase. This inhibition has been linked to potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety disorders.

Antiparasitic Activity

In studies focusing on malaria treatment, similar compounds have been evaluated for their inhibitory effects on plasmodial kinases, such as PfGSK3 and PfPK6. Although specific data on 3-Chloro-2-(cyclopropylmethoxy)aniline's activity against these kinases is limited, the structural similarities with other effective inhibitors suggest potential antiparasitic properties .

Study on GABA Transaminase Inhibition

A study demonstrated that compounds structurally related to 3-Chloro-2-(cyclopropylmethoxy)aniline effectively inhibited GABA transaminase in vitro. The study reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity. The findings suggested that modifications in the cyclopropyl group could enhance inhibitory potency.

Antiproliferative Activity

In vitro assays have shown that derivatives of phenylamine compounds exhibit varying degrees of antiproliferative activity against cancer cell lines. While specific data on 3-Chloro-2-(cyclopropylmethoxy)aniline is sparse, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines (IC50 values ranging from 9.6 μM to over 40 μM) .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-Chloro-2-(cyclopropylmethoxy)aniline | Chloro group, cyclopropylmethoxy | GABA transaminase inhibitor | TBD |

| 4-anilino-5-carboxamido-2-pyridone | Pyridone derivative | Noncompetitive inhibitor | < 1 |

| TCMDC-135051 | Related to kinase inhibition | Malaria treatment | 0.18 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-(cyclopropylmethoxy)aniline, and how can reaction conditions be optimized?

- Methodology : Begin with nucleophilic substitution of 3-chloro-2-nitroanisole, replacing the methoxy group with cyclopropylmethanol under alkaline conditions (e.g., KOH/ethanol). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine . Optimize reaction time and temperature using HPLC to monitor intermediate purity. For regioselectivity challenges, employ DFT calculations to predict steric and electronic effects of the cyclopropylmethoxy substituent .

Q. How should researchers characterize the purity and structural identity of 3-Chloro-2-(cyclopropylmethoxy)aniline?

- Methodology : Use a combination of:

- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~ 212.06) and detect impurities.

- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxy-linked aromatic carbons (δ ~150–160 ppm) .

- X-ray crystallography : If crystalline, refine using SHELXL (SHELX-2018) for precise bond-length/angle analysis .

Q. What safety protocols are critical when handling 3-Chloro-2-(cyclopropylmethoxy)aniline?

- Methodology : Follow aniline-derivative guidelines:

- Use fume hoods to avoid inhalation; wear nitrile gloves and goggles.

- Neutralize waste with dilute HCl before disposal.

- Monitor for methemoglobinemia symptoms (cyanosis, headache) using portable oximeters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Chloro-2-(cyclopropylmethoxy)aniline in cross-coupling reactions?

- Methodology :

- DFT calculations (Gaussian 16) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The cyclopropyl group’s ring strain may lower activation barriers for Suzuki-Miyaura couplings.

- Molecular docking : Screen interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Buchwald-Hartwig aminations .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 3-Chloro-2-(cyclopropylmethoxy)aniline?

- Methodology :

- Dynamic NMR : Identify rotational barriers in the cyclopropylmethoxy group causing splitting in aromatic protons.

- 2D-COSY/NOESY : Confirm spatial proximity of substituents to explain anomalous coupling constants.

- Comparative analysis : Cross-validate with analogs (e.g., 3-chloro-2-methylaniline ) to isolate substituent-specific effects.

Q. How does the cyclopropylmethoxy group influence the compound’s electronic properties compared to other alkoxy substituents?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials to assess electron-donating strength. The cyclopropyl group’s sp³ hybridization may reduce resonance donation compared to methoxy.

- UV-Vis spectroscopy : Compare λmax shifts in acidic vs. basic conditions to quantify substituent effects on conjugation .

Q. What are the challenges in scaling up the synthesis of 3-Chloro-2-(cyclopropylmethoxy)aniline while maintaining enantiomeric purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.